molecular formula C23H34N4O2 B6754677 N-(2-adamantyl)-1-[2-(cyclohexylamino)-2-oxoethyl]-N-methylpyrazole-4-carboxamide

N-(2-adamantyl)-1-[2-(cyclohexylamino)-2-oxoethyl]-N-methylpyrazole-4-carboxamide

Cat. No.: B6754677
M. Wt: 398.5 g/mol
InChI Key: GHKRETGGQQMCQQ-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-1-[2-(cyclohexylamino)-2-oxoethyl]-N-methylpyrazole-4-carboxamide is a complex organic compound that features a unique structure combining adamantane, cyclohexylamino, and pyrazole moieties.

Properties

IUPAC Name

N-(2-adamantyl)-1-[2-(cyclohexylamino)-2-oxoethyl]-N-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O2/c1-26(22-17-8-15-7-16(10-17)11-18(22)9-15)23(29)19-12-24-27(13-19)14-21(28)25-20-5-3-2-4-6-20/h12-13,15-18,20,22H,2-11,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKRETGGQQMCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1C2CC3CC(C2)CC1C3)C(=O)C4=CN(N=C4)CC(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)-1-[2-(cyclohexylamino)-2-oxoethyl]-N-methylpyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the adamantane and pyrazole intermediates. The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction, while the pyrazole ring is synthesized via a cyclization reaction involving hydrazine and a β-diketone. The final coupling of these intermediates with cyclohexylamine and N-methylation is achieved through amide bond formation under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and solvent systems used in each step of the synthesis. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography are essential to obtain the desired product at a large scale .

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)-1-[2-(cyclohexylamino)-2-oxoethyl]-N-methylpyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs with various functional groups attached to the adamantane or pyrazole rings .

Scientific Research Applications

N-(2-adamantyl)-1-[2-(cyclohexylamino)-2-oxoethyl]-N-methylpyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its interactions with biological membranes and potential as a drug delivery agent.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and nanotechnology applications

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-1-[2-(cyclohexylamino)-2-oxoethyl]-N-methylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety facilitates its incorporation into lipid bilayers, enhancing its bioavailability and stability. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-adamantyl)-2-methylcyclohexanimine
  • m-Anisic acid, 2-adamantyl ester
  • Adamantoylated monosaccharides

Uniqueness

N-(2-adamantyl)-1-[2-(cyclohexylamino)-2-oxoethyl]-N-methylpyrazole-4-carboxamide stands out due to its unique combination of adamantane, cyclohexylamino, and pyrazole moieties. This structure imparts distinct physicochemical properties, such as enhanced stability and membrane permeability, making it a valuable compound for various scientific and industrial applications .

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